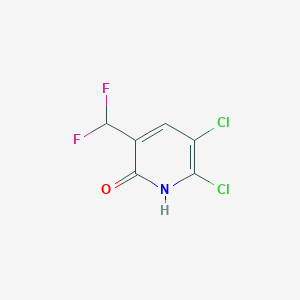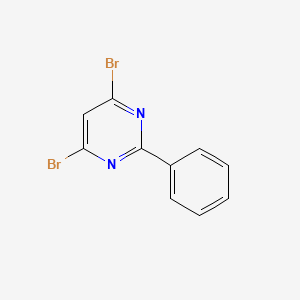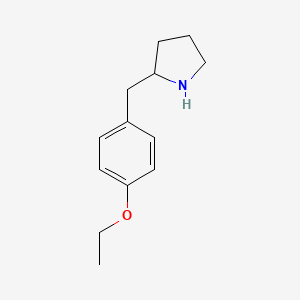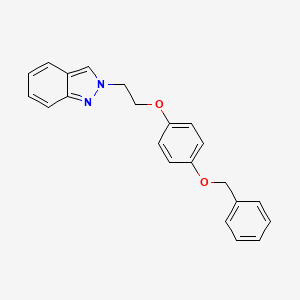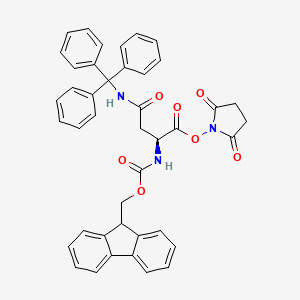![molecular formula C15H15F2N3O2 B13096068 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Reagents: Common reagents include halogenating agents, oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include:
Scalability: Ensuring the reaction can be scaled up without loss of yield or purity.
Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.
Safety: Managing the handling of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution may introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May interact with biological receptors, influencing cellular signaling.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulate Receptor Activity: By binding to receptors, it can influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Compounds: Compounds containing fluorine atoms, which often exhibit unique biological activities.
Uniqueness
Structural Features: The presence of the difluoromethyl group and the p-tolyl group may confer unique properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical entities. For more specific details, further research and experimental data would be required.
Propriétés
Formule moléculaire |
C15H15F2N3O2 |
|---|---|
Poids moléculaire |
307.29 g/mol |
Nom IUPAC |
7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C15H15F2N3O2/c1-8-2-4-9(5-3-8)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-5,7,11-13,19H,6H2,1H3,(H,21,22) |
Clé InChI |
KUTICXFDQAUJPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


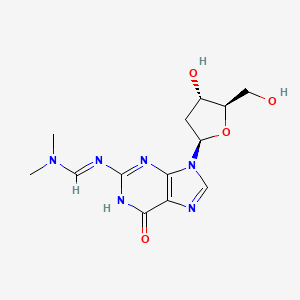
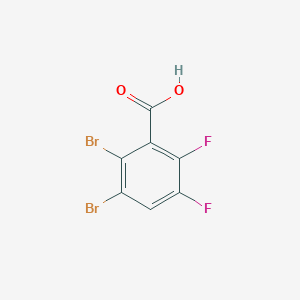
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
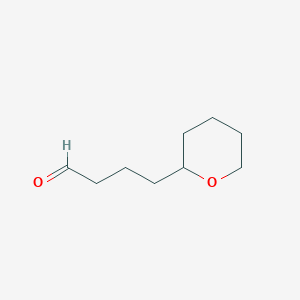

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
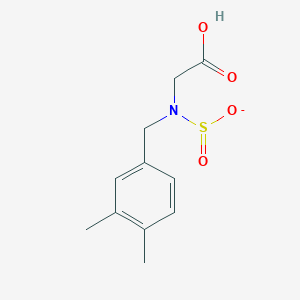
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
